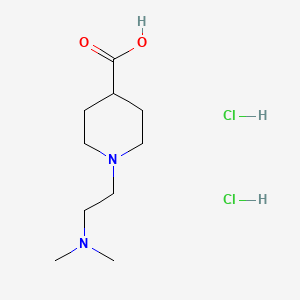

1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride

Description

1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride (CAS: 1185304-27-1) is a piperidine derivative featuring a dimethylaminoethyl substituent at the 1-position and a carboxylic acid group at the 4-position, with two hydrochloride counterions. Its molecular formula is inferred as C₁₀H₁₉N₂O₂·2HCl, yielding a molecular weight of approximately 271.92 g/mol (calculated). This compound is classified as an industrial-grade chemical with 99% purity and is utilized in diverse sectors, including pharmaceuticals, agrochemicals, food additives, and chemical intermediates .

The dihydrochloride salt enhances water solubility compared to the free base, making it advantageous for formulation in drug delivery systems. Regulatory certifications, including REACH and ISO, indicate compliance with international safety and quality standards .

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]piperidine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.2ClH/c1-11(2)7-8-12-5-3-9(4-6-12)10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVRMSCMSMVGRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CCC(CC1)C(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as poly(2-(dimethylamino)ethyl methacrylate), have been used in the production of cationic polymers. These polymers are highly charged and have applications such as flocculants, coagulants, and dispersants.

Mode of Action

It’s worth noting that similar compounds, such as poly(2-(dimethylamino)ethyl methacrylate), have been used to create polymersomes. These polymersomes can respond to external stimuli such as pH and temperature, which suggests that 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride might interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been used to create polymersomes, which are currently being studied as drug delivery systems or nanoreactors. This suggests that the compound could potentially affect biochemical pathways related to drug delivery and cellular uptake.

Pharmacokinetics

Similar compounds have been used to create polymersomes, which have been studied for their potential as drug delivery systems. This suggests that the compound could potentially have properties related to absorption, distribution, metabolism, and excretion (ADME) that make it suitable for such applications.

Result of Action

Similar compounds have been used to create polymersomes, which have been studied for their potential as drug delivery systems. This suggests that the compound could potentially have effects related to the delivery of drugs to target cells.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, similar compounds have been used to create polymersomes that respond to external stimuli such as pH and temperature. This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the pH and temperature of its environment.

Biological Activity

1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride, also known as 1-(2-DMAEP-4-COOH)·2HCl, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 273.20 g/mol. It features a piperidine ring with a dimethylamino group and a carboxylic acid moiety, which enhances its solubility in aqueous environments. The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. Its structural similarity to various psychoactive compounds suggests potential modulation of neurotransmitter release or receptor interactions. Below are key findings regarding its biological activities:

Neurotransmitter Interaction

1-(2-DMAEP-4-COOH)·2HCl has been studied for its effects on neurotransmitter systems, particularly dopamine and serotonin pathways. Its mechanism may involve the modulation of neurotransmitter receptors, making it a candidate for further pharmacological studies aimed at treating neurological disorders.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

- Antidepressant Activity : In animal models, 1-(2-DMAEP-4-COOH)·2HCl demonstrated significant antidepressant-like effects, potentially through serotonin receptor modulation.

- Cognitive Enhancement : Preliminary studies suggest that this compound may enhance cognitive function by influencing cholinergic systems.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent introduction of the dimethylamino and carboxylic acid groups.

Applications

The compound finds applications primarily in:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting neurological disorders.

- Biochemical Research : Investigating neurotransmitter systems and their implications in various diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | Contains dimethylamino group, enhancing lipophilicity | |

| Piperidine-4-Carboxylic Acid | Found in analgesics like Pethidine | |

| N,N-Dimethylaminopropylamine | Exhibits different biological activities |

Case Study 1: Antidepressant Effects

In a study published in , researchers evaluated the effects of 1-(2-DMAEP-4-COOH)·2HCl on animal models exhibiting depressive behaviors. The results indicated a marked reduction in depressive symptoms compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Cognitive Enhancement

A separate investigation highlighted the cognitive-enhancing properties of this compound in aged mice models. The study reported improved memory retention and learning capabilities, which were attributed to enhanced cholinergic activity mediated by the compound.

Scientific Research Applications

Medicinal Chemistry Applications

a. Development of Kinase Inhibitors

One of the most significant applications of this compound is in the synthesis of kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, and their dysregulation is linked to numerous diseases, including cancer. Research has indicated that derivatives of this compound can serve as effective inhibitors for specific kinases such as ERK5. For instance, modifications to the piperidine structure have led to compounds with improved potency and pharmacokinetic properties, essential for therapeutic efficacy .

b. Anticancer Research

The compound has been explored in anticancer drug development due to its ability to inhibit tumor growth by targeting specific signaling pathways. In vitro studies have shown that certain derivatives exhibit significant growth inhibition in various cancer cell lines, including breast cancer and renal cell carcinoma . The structure-activity relationship (SAR) studies highlight how modifications to the piperidine ring can enhance biological activity while minimizing toxicity .

Biochemical Research

a. Neuropharmacology

1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride is also relevant in neuropharmacological studies. Its structural similarity to known psychoactive substances suggests potential applications in understanding neurotransmitter systems and developing treatments for neurological disorders. The compound's ability to modulate neural pathways makes it a candidate for further investigation into its effects on cognitive functions and mood disorders .

b. Synthesis of Functionalized Piperidines

The compound serves as a versatile building block in the synthesis of various functionalized piperidines, which are important in drug discovery. Recent advancements have focused on synthesizing multi-functionalized piperidine derivatives that possess enhanced biological activities. This includes the development of compounds with improved selectivity and reduced side effects compared to existing drugs .

Case Studies and Research Findings

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group in this compound participates in classic acid-catalyzed esterification and coupling reactions.

Key Findings :

-

Esterification : Reacts with methanol under acidic conditions (HCl, reflux) to form methyl 1-(2-dimethylamino-ethyl)-piperidine-4-carboxylate.

-

Amidation : Couples with primary/secondary amines using carbodiimides (e.g., EDCl) and HOBt, forming stable amides. For example, reaction with benzylamine yields N-benzyl-1-(2-dimethylamino-ethyl)-piperidine-4-carboxamide (yield: 81–98%) .

Salt Metathesis and Ion Exchange

The dihydrochloride salt undergoes anion exchange in polar solvents:

-

Treatment with AgNO₃ replaces chloride with nitrate, forming the dinitrate salt.

-

Reaction with NaOH neutralizes HCl, generating the free base, which precipitates at pH > 8.

Dimethylamino Group Reactivity

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts.

Carboxylic Acid Modifications

-

Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (piperidinemethanol derivative).

-

Decarboxylation : Heating with Cu powder in quinoline yields 1-(2-dimethylamino-ethyl)-piperidine .

Stability and Side Reactions

-

Acidic Hydrolysis : Stable in HCl (1–6 M) at 25°C but degrades at >80°C via decarboxylation .

-

Racemization : Under basic conditions (pH >10), α-carbon racemization occurs, limiting utility in chiral synthesis .

Comparative Reactivity Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and regulatory differences between 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride and analogous piperidine derivatives:

Table 1: Comparative Analysis of Piperidine Derivatives

*Calculated based on substituents and HCl content.

Key Findings:

Structural Variations: The target compound’s dimethylaminoethyl group distinguishes it from analogs with aromatic (e.g., pyridylmethyl in ) or halogenated (e.g., bromobenzyl in ) substituents. This group may enhance solubility and bioavailability due to its hydrophilic tertiary amine.

Physicochemical Properties: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., ), critical for pharmaceutical formulations. The pyridylmethyl derivative (CAS: 946409-40-1) has a higher molecular weight (293.19 g/mol) due to its aromatic substituent but shares similar dihydrochloride salt properties with the target compound .

Applications :

- The target compound is marketed for broad industrial use (e.g., agrochemicals, APIs) , whereas analogs like 1-(Pyrid-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride are restricted to laboratory research .

- 1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride (CAS: 1179369-48-2) is explicitly advised against drug use, emphasizing its role in early-stage research .

Regulatory and Safety Profiles :

- The target compound’s REACH and ISO certifications contrast with 4-(Diphenylmethoxy)piperidine Hydrochloride ’s documentation under EPA and ATSDR guidelines, reflecting divergent regulatory frameworks .

- Toxicity data gaps exist for several compounds, including the target compound, underscoring the need for further ecotoxicological studies .

Preparation Methods

Synthesis of Piperidine-4-carboxylic Acid Intermediate

- The piperidine-4-carboxylic acid moiety is generally synthesized via hydrogenation or cyclization routes starting from suitable precursors such as pyridine derivatives or open-chain amino acids.

- One common approach is the catalytic hydrogenation of pyridine-4-carboxylic acid or its derivatives under mild conditions to yield piperidine-4-carboxylic acid.

Alkylation with 2-Dimethylaminoethyl Halide

- The key step involves the alkylation of the piperidine nitrogen with a 2-dimethylaminoethyl halide (e.g., 2-dimethylaminoethyl chloride or bromide).

- This reaction is typically carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature (0–50°C) with a base like triethylamine to neutralize the released halide acid.

- The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the 2-dimethylaminoethyl halide.

Salt Formation: Dihydrochloride Preparation

- The free base obtained from the alkylation step is treated with hydrochloric acid gas or an aqueous hydrochloric acid solution.

- This step converts the free amine groups into their hydrochloride salts, enhancing the compound's water solubility and stability.

- The dihydrochloride form indicates that two equivalents of hydrochloric acid are used, typically protonating both the piperidine nitrogen and the dimethylamino group.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Piperidine-4-carboxylic acid synthesis | Catalytic hydrogenation of pyridine-4-carboxylic acid | Use Pd/C catalyst, mild pressure and temperature |

| Alkylation | 2-Dimethylaminoethyl chloride, base (Et3N), DMF, 0–50°C | Controlled stoichiometry to avoid over-alkylation |

| Salt formation | HCl gas or aqueous HCl, room temperature | Excess HCl ensures dihydrochloride salt formation |

Research Findings and Yield Data

- Literature reports yields for the alkylation step typically range from 70% to 85%, depending on reaction time and purity of starting materials.

- Salt formation is generally quantitative, with the dihydrochloride salt precipitating out upon acid addition, facilitating purification.

- Purity of the final compound is confirmed by NMR, IR spectroscopy, and elemental analysis, ensuring the correct stoichiometry of hydrochloride incorporation.

Alternative Synthetic Routes and Improvements

- Some methods explore reductive amination of piperidine-4-carboxaldehyde with dimethylamine to introduce the dimethylaminoethyl group, followed by oxidation to the carboxylic acid and salt formation.

- Protecting groups on the carboxylic acid or amino groups can be used to improve selectivity and yield in multi-step syntheses.

- Continuous flow synthesis techniques have been investigated for scalability and enhanced safety in handling hydrochloric acid and reactive intermediates.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Advantages | Disadvantages |

|---|---|---|---|

| Piperidine core synthesis | Catalytic hydrogenation of pyridine derivatives | High selectivity, mild conditions | Requires catalyst and hydrogen |

| Alkylation with aminoethyl | Nucleophilic substitution with 2-dimethylaminoethyl halide | Straightforward, good yields | Requires careful control to avoid side reactions |

| Salt formation | Treatment with HCl to form dihydrochloride salt | Improves solubility and stability | Handling corrosive acid |

| Alternative reductive amination | Reductive amination of aldehyde intermediate with dimethylamine | Potentially fewer steps | More complex purification |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting piperidine-4-carboxylic acid derivatives with dimethylaminoethyl halides in the presence of a base (e.g., NaHCO₃) under reflux conditions . Yield optimization may involve:

- Adjusting stoichiometric ratios (e.g., excess dimethylaminoethyl reagent).

- Solvent selection (e.g., ethanol or dichloromethane) to improve solubility.

- Temperature control (e.g., 60–80°C for 12–24 hours) to minimize side reactions.

- Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- Titration : Use non-aqueous titration with perchloric acid in glacial acetic acid to quantify free base content .

- Spectroscopy : Confirm functional groups via FT-IR (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR (e.g., piperidine ring protons at δ 1.5–2.5 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular weight (C₁₀H₂₂Cl₂N₂O₂; expected [M+H]⁺ = 289.1) .

Q. What biological assays are suitable for preliminary activity screening?

- In vitro assays :

- Receptor binding studies (e.g., GPCRs or ion channels) using radioligand displacement .

- Enzymatic inhibition assays (e.g., acetylcholinesterase) with Ellman’s reagent for kinetic analysis .

- Dosage : Start with 1–100 µM concentrations in buffer systems (pH 7.4) to assess dose-response relationships .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Approach :

- Synthesize analogs with modified substituents (e.g., replacing dimethylaminoethyl with benzyl or alkyl groups) .

- Compare bioactivity data using a standardized panel of assays (e.g., IC₅₀ values across receptors).

- Key structural features :

| Analog | Modification | Impact on Activity |

|---|---|---|

| 1-(2-Aminoethyl)piperidine-4-carboxylic acid | Primary amine | Reduced lipophilicity, lower CNS penetration |

| 1-(3-Cyanopropyl)piperidine-4-carboxylic acid | Nitrile group | Enhanced hydrogen bonding with target |

Q. How to address contradictions in reported biological activity data across studies?

- Troubleshooting Steps :

Verify compound purity (>98% via HPLC) and storage conditions (e.g., desiccated at –20°C to prevent hydrolysis) .

Standardize assay protocols (e.g., cell line viability, incubation time, and solvent controls).

Replicate experiments with independent batches to rule out synthesis variability .

Cross-reference with structural analogs to identify confounding functional groups (e.g., dimethylaminoethyl vs. aminoethyl) .

Q. What strategies are effective for scaling up synthesis without compromising yield?

- Process Optimization :

- Use flow chemistry for continuous production of intermediates (e.g., piperidine-4-carboxylic acid derivatives) .

- Replace toxic solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether).

- Implement in-line monitoring (e.g., PAT tools) to track reaction progress and adjust parameters in real time .

Q. How can computational modeling predict metabolic stability and toxicity?

- In silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (LogP), cytochrome P450 interactions, and hERG inhibition .

- Metabolic Pathways : Simulate phase I/II metabolism (e.g., demethylation via CYP3A4) using Schrödinger’s BioLuminate .

- Validation : Correlate predictions with in vitro hepatocyte assays and in vivo pharmacokinetic studies .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Handling :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .

- Neutralize spills with 5% acetic acid before disposal .

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation .

Data Generation and Reporting

Q. How to design a robust experimental workflow for mechanistic studies?

- Workflow :

Target Identification : CRISPR-Cas9 knockdown to confirm receptor involvement .

Pathway Analysis : Western blotting or phosphoproteomics to map downstream signaling (e.g., MAPK/ERK) .

In Vivo Validation : Use rodent models with controlled dosing (e.g., 10 mg/kg i.p.) and biomarker monitoring (e.g., plasma concentration via LC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.